[3,4-dimethoxy-2-(methoxymethoxy)phenyl]boronic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3,4-dimethoxy-2-(methoxymethoxy)phenyl]boronic acid: is an organoboron compound with the molecular formula C10H15BO6. This compound is characterized by the presence of boronic acid functionality attached to a phenyl ring substituted with methoxy and methoxymethoxy groups. It is a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [3,4-dimethoxy-2-(methoxymethoxy)phenyl]boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron as the boron source. The reaction is carried out under mild conditions, often in the presence of a base such as potassium acetate, and a palladium catalyst like Pd(dppf)Cl2 .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions:
Suzuki-Miyaura Coupling: This compound undergoes Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Substitution: The methoxy and methoxymethoxy groups can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Pd(dppf)Cl2, Pd(PPh3)4
Bases: Potassium acetate, sodium carbonate
Oxidizing Agents: Hydrogen peroxide, sodium perborate
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds
Oxidation: Phenols
Substitution: Various substituted phenyl derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions.
Material Science: Employed in the development of advanced materials, including polymers and electronic materials.
Biology and Medicine:
Drug Development: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Bioconjugation: Utilized in the modification of biomolecules for research and therapeutic purposes.
Industry:
Chemical Manufacturing: Used in the production of fine chemicals and specialty chemicals.
Agriculture: Explored for its potential use in the synthesis of agrochemicals.
Wirkmechanismus
The primary mechanism of action for [3,4-dimethoxy-2-(methoxymethoxy)phenyl]boronic acid involves its role as a boron source in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The methoxy and methoxymethoxy groups can also participate in various chemical transformations, contributing to the compound’s versatility .
Vergleich Mit ähnlichen Verbindungen
Phenylboronic Acid: Lacks the methoxy and methoxymethoxy groups, making it less versatile in certain reactions.
3-Methoxyphenylboronic Acid: Contains a single methoxy group, offering different reactivity and selectivity.
4-Methoxyphenylboronic Acid: Similar to 3-methoxyphenylboronic acid but with the methoxy group in a different position.
Uniqueness: The presence of both methoxy and methoxymethoxy groups in [3,4-dimethoxy-2-(methoxymethoxy)phenyl]boronic acid provides unique reactivity and selectivity in various chemical reactions. This makes it a valuable intermediate in organic synthesis, particularly for the formation of complex molecules .
Eigenschaften
Molekularformel |
C10H15BO6 |
---|---|
Molekulargewicht |
242.04 g/mol |
IUPAC-Name |
[3,4-dimethoxy-2-(methoxymethoxy)phenyl]boronic acid |
InChI |
InChI=1S/C10H15BO6/c1-14-6-17-9-7(11(12)13)4-5-8(15-2)10(9)16-3/h4-5,12-13H,6H2,1-3H3 |
InChI-Schlüssel |
IXSRKIBQQFKGDO-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C(=C(C=C1)OC)OC)OCOC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.